molecular formula C14H15N3O B1215799 4-Hydroxy-4'-dimethylaminoazobenzene CAS No. 2496-15-3

4-Hydroxy-4'-dimethylaminoazobenzene

Cat. No. B1215799
CAS RN: 2496-15-3
M. Wt: 241.29 g/mol
InChI Key: CQKQINNUKSBEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Hydroxy-4'-dimethylaminoazobenzene and its derivatives involves complex chemical reactions designed to introduce specific functional groups to the azobenzene molecule. For instance, a study by Chang, Creaser, and Bentley (1976) detailed the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a derivative of this compound, intended to enhance peptide sequence analysis sensitivity (Chang, Creaser, & Bentley, 1976). Additionally, Hashimoto and Degawa (1975) reported on the synthesis of N-hydroxy-4-(methylamino)azobenzene and its acetate, contributing to understanding the chemical synthesis pathways of azobenzene derivatives (Hashimoto & Degawa, 1975).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic and computational methods. Studies such as those conducted by Kurita, Nebashi, and Kojima (2005) on hydrogen-bonded 4-hydroxyazobenzene dimers provide insight into the stable structures and electronic properties of azobenzene derivatives, highlighting the significance of hydrogen bonding in determining molecular stability and behavior (Kurita, Nebashi, & Kojima, 2005).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including isomerization and coupling reactions, which significantly impact its chemical properties. Baba et al. (2006) investigated the kinetic study of thermal Z to E isomerization reactions of azobenzene and its derivatives, revealing the influence of solvent properties on isomerization rates (Baba et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as its melting point, solubility, and optical characteristics, are crucial for its applications. These properties are influenced by the molecular structure and the presence of functional groups. Research by Onofrei et al. (2013) on the synthesis and liquid crystalline properties of esters derived from azobenzene compounds demonstrates the relationship between chemical structure and mesogenic behavior, indicating the potential of azobenzene derivatives in liquid crystal technology (Onofrei et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and stability, are influenced by its azobenzene core and substituents. Studies like those by Barek, Berka, and Borek (1979) on the redox reactions of azobenzene derivatives provide valuable insights into the analytical applications and reactivity of these compounds (Barek, Berka, & Borek, 1979).

Scientific Research Applications

1. Amyloid Imaging in Alzheimer's Disease

4-Hydroxy-4'-dimethylaminoazobenzene derivatives have been utilized as radioligands in amyloid imaging, specifically in Alzheimer's disease research. These compounds, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP), have shown promising results in detecting amyloid in the brain of Alzheimer's disease patients. PET amyloid imaging using these radioligands is crucial in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, and it contributes significantly to the early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

2. Cosmetic and Therapeutic Applications

Hydroxy acids, including compounds related to this compound, have been widely used in cosmetics and therapeutic formulations due to their beneficial effects on the skin. These compounds are pivotal in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis, emphasizing their role in cosmetic formulations and dermatologic applications. The safety and biological mechanisms of these compounds, especially concerning prolonged use on sun-exposed skin, have been a significant focus of research (Kornhauser, Coelho, & Hearing, 2010).

3. Bioactive Marker of Pathophysiological Processes

4-Hydroxynonenal, a derivative of this compound, has been studied extensively as a bioactive marker of pathophysiological processes. It began as a "toxic product of lipid peroxidation" but evolved to become a reliable marker of oxidative stress, a possible causative agent of diseases like Alzheimer's, a growth-modulating factor, and a signaling molecule. This compound's diverse roles highlight its significance in linking genomics and proteomics, and it's poised to become a pivotal factor in future medical research (Žarković, 2003).

4. Signal for Cell Function and Differentiation

4-Hydroxy-2,3-nonenal, closely related to this compound, acts as a biological signal modulating various biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and cell differentiation. This compound exemplifies the intricate interplay between cellular signaling and oxidative stress-related cell injury, underscoring its dual role as a mediator of oxidative stress and a signaling molecule in both normal and pathological conditions (Dianzani, Barrera, & Parola, 1999).

Safety and Hazards

4-Hydroxy-4’-dimethylaminoazobenzene is considered highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-4’-dimethylaminoazobenzene plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. The interaction with cytochrome P450 leads to the formation of reactive metabolites that can bind to DNA and proteins, causing oxidative damage and mutagenesis . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and activity .

Cellular Effects

The effects of 4-Hydroxy-4’-dimethylaminoazobenzene on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in hepatocytes, leading to DNA damage and apoptosis . Furthermore, 4-Hydroxy-4’-dimethylaminoazobenzene can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 4-Hydroxy-4’-dimethylaminoazobenzene exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with normal cellular functions. The compound’s metabolites, generated through the action of cytochrome P450, are highly reactive and can cause oxidative damage to cellular components . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene can inhibit or activate enzymes involved in detoxification processes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-4’-dimethylaminoazobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Hydroxy-4’-dimethylaminoazobenzene is relatively stable under standard laboratory conditions but can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to this compound has been associated with persistent oxidative stress and chronic cellular damage .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-4’-dimethylaminoazobenzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, 4-Hydroxy-4’-dimethylaminoazobenzene can induce severe toxicity, including liver damage, carcinogenesis, and systemic oxidative stress . Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects .

Metabolic Pathways

4-Hydroxy-4’-dimethylaminoazobenzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins . These interactions can disrupt normal metabolic processes, leading to altered metabolic flux and changes in metabolite levels . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene can affect the activity of enzymes involved in detoxification and oxidative stress responses .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-4’-dimethylaminoazobenzene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Hydroxy-4’-dimethylaminoazobenzene can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall toxicity and biological effects .

Subcellular Localization

The subcellular localization of 4-Hydroxy-4’-dimethylaminoazobenzene is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 4-Hydroxy-4’-dimethylaminoazobenzene has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, its presence in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKQINNUKSBEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037946
Record name Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2496-15-3, 193892-29-4
Record name 4'-Hydroxydimethylaminoazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(p-Dimethylaminophenylazo)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-4'-dimethylaminoazobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxy-4'-dimethylaminoazobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FV8F4BGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4'-dimethylaminoazobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4'-dimethylaminoazobenzene
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-4'-dimethylaminoazobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-4'-dimethylaminoazobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-4'-dimethylaminoazobenzene
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-4'-dimethylaminoazobenzene

Q & A

Q1: How does the molecular structure of 4-Hydroxy-4'-dimethylaminoazobenzene influence its suitability for photo-induced surface patterning?

A: this compound (OH-azo-DMA) possesses a unique structure that enables its use in photo-induced surface patterning. The azobenzene core undergoes reversible trans-to-cis isomerization upon light exposure, leading to molecular-level motion. [, ] This characteristic, coupled with the ability of the hydroxyl group to form hydrogen bonds with polymers like poly(4-vinylpyridine) (P4VP), allows for the creation of supramolecular complexes. [] By controlling the molar ratio of OH-azo-DMA to P4VP and utilizing light exposure, researchers can manipulate the surface morphology of these complexes, generating patterns like wrinkles with controllable periods. []

Q2: What factors influence the efficiency of surface-relief grating (SRG) inscription in azopolymer complexes containing this compound?

A: Research suggests that both the type of bonding between this compound and the polymer matrix, as well as the polymer's degree of polymerization (DP), significantly impact SRG inscription efficiency. Studies comparing hydrogen-bonded and ionically bonded complexes of OH-azo-DMA with P4VP derivatives revealed that ionically bonded complexes exhibited superior diffraction efficiency (DE) and photo-induced molecular orientation. [] This improved performance is attributed to the liquid crystal structure of the ionically bonded complexes.

Q3: Can you elaborate on the advantages of employing a supramolecular approach with this compound for controlling surface patterns?

A: Utilizing a supramolecular strategy with this compound offers several benefits for surface pattern control: []

    Q4: How does the choice of photoactive molecule impact the erasure of wrinkles in supramolecular systems incorporating this compound?

    A: Research indicates that the selection of the photoactive molecule significantly influences wrinkle erasure dynamics in supramolecular systems. [] When comparing OH-azo-DMA with disperse yellow 7 (DY7) and 4,4'-dihydroxyazobenzene (DHAB), distinct wrinkle erasure times were observed. This difference stems from the varying photochemical properties of each molecule, impacting the efficiency of photomechanical changes within the supramolecular complex and subsequently influencing the speed of wrinkle erasure. [] Therefore, selecting the appropriate photoactive molecule is crucial for tailoring the system for specific applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.